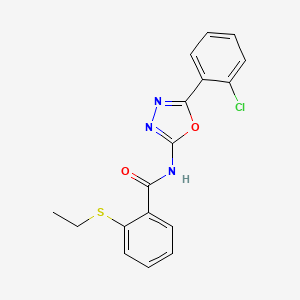

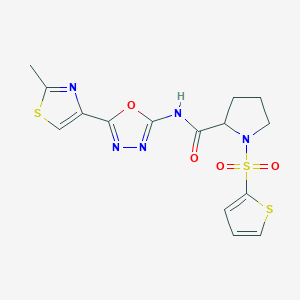

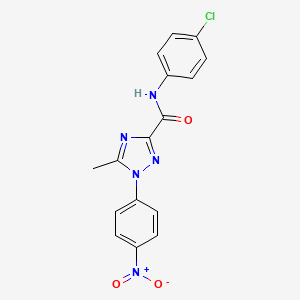

![molecular formula C17H17N3OS B2517851 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891115-17-6](/img/structure/B2517851.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific hydrazinecarbothioamide derivatives with acetic anhydride or similar acylating agents. For example, one study describes the synthesis of a compound where the reaction did not yield the desired thiosemicarbazide derivative but instead produced an acetamide derivative with a thiadiazol moiety . Another study mentions the synthesis of thiazolo[3,2-a]pyridines from readily accessible dihydro-thiazolinone derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography and Density Functional Theory (DFT) calculations. For instance, one paper reports the crystal structure of a related compound, highlighting the planarity of the molecule and the presence of intramolecular hydrogen bonds contributing to its stability . Such structural analyses are crucial for understanding the geometry and electronic properties of the compound .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the exact compound "N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide." However, they do discuss the reactivity of similar compounds. For example, thiazolyl acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities, indicating that such compounds can participate in biological interactions as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. For instance, the pKa values of benzothiazole acetamide derivatives were determined using UV spectroscopy, which provides insights into the acidity and protonation states of such compounds . These properties are essential for predicting the behavior of the compound in different environments, such as biological systems or during chemical reactions.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Compounds incorporating thiazole and pyridine structures have been synthesized and evaluated for their antimicrobial activity. For instance, a study by Bondock et al. (2008) involved the synthesis of new heterocycles incorporating the antipyrine moiety with antimicrobial properties, demonstrating the potential of these compounds in developing antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.

Antiproliferative and Anticancer Studies

Research into thiazole and pyridine derivatives has also included antiproliferative and anticancer activity studies. Alqahtani and Bayazeed (2020) synthesized new pyridine linked thiazole hybrids and evaluated their cytotoxicity against various cancer cell lines, indicating significant anticancer potential Alqahtani & Bayazeed, 2020.

Inhibitory Activity on Kinases

Compounds with thiazole and pyridine moieties have been investigated for their inhibitory activity on kinases, which are critical targets for cancer therapy. The study of thiazolyl N-benzyl-substituted acetamide derivatives revealed their Src kinase inhibitory and anticancer activities, underscoring the therapeutic potential of these compounds in targeting cancer pathways Fallah-Tafti et al., 2011.

Radioligand Development for PET Imaging

Research has also focused on developing radioligands for positron emission tomography (PET) imaging based on pyridine and thiazole structures. For example, Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the utility of these compounds in biomedical imaging Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008.

Synthesis and Evaluation of Heterocyclic Compounds

Further studies have explored the synthesis of novel heterocyclic compounds incorporating thiazole and pyridine units for various biological applications. Research by Gouda, Berghot, Abd El-Ghani, and Khalil (2010) investigated the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, demonstrating their potential as insecticidal agents Gouda, Berghot, Abd El-Ghani, & Khalil, 2010.

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-11-6-7-15-16(12(11)2)19-17(22-15)20(13(3)21)10-14-5-4-8-18-9-14/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXOXBLHGXUUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

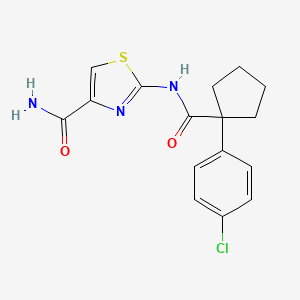

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)

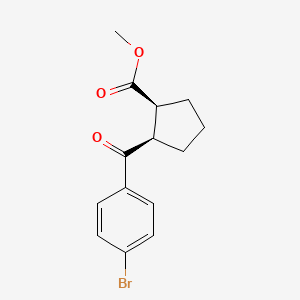

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)

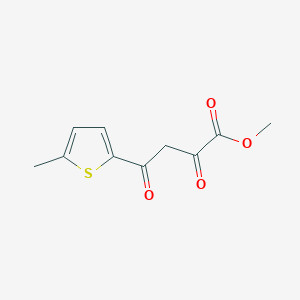

![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)